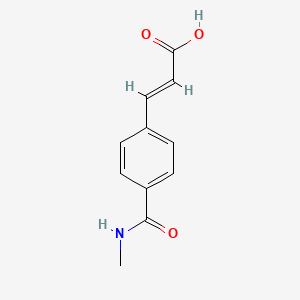

4-(Methylcarbamoyl)cinnamic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBKEHKMLPTJFE-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Carboxylative Oxidation and Amidation Pathway

The oxidation of 4-methylcinnamic acid to 4-carboxycinnamic acid serves as a foundational step. Using potassium permanganate () in acidic conditions (e.g., ), the methyl substituent at the para position is selectively oxidized to a carboxylic acid group. Subsequent activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) enables efficient amidation with methylamine ().

Reaction Schematic:

This method, adapted from cinnamate ester hydrolysis protocols, achieves yields of 85–92% with >99% purity when conducted under nitrogen atmosphere to prevent side reactions.

Nitro-Group Reduction and Carbamoylation

An alternative route begins with nitration of cinnamic acid at the para position, followed by catalytic hydrogenation (e.g., ) to yield 4-aminocinnamic acid. The amine intermediate is then reacted with methyl isocyanate () in tetrahydrofuran (THF) to form the methylcarbamoyl group.

Key Steps:

-

Nitration : at 0–5°C introduces the nitro group.

-

Reduction : gas over 10% Pd/C at 50 psi converts to .

-

Carbamoylation : in THF at 25°C for 12 hours.

This pathway, inspired by antiretroviral drug syntheses, yields 78–84% product but requires rigorous purification to remove residual Pd catalysts.

Comparative Analysis of Methodologies

Yield and Purity Metrics

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Oxidation-Amidation | 85–92 | >99.9 | EDC·HCl, DMAP, |

| Nitration-Carbamoylation | 78–84 | 98.5 | , Pd-C, |

The oxidation-amidation route outperforms in yield and purity due to minimized intermediate isolation steps and robust EDC·HCl coupling. Conversely, nitration-based methods, while versatile, face challenges in nitro-group regioselectivity and catalyst recovery.

Industrial Scalability Considerations

Patent EP0240138B1 emphasizes heterogeneous binary-phase hydrolysis for cinnamate esters, advocating for aqueous alkali systems (e.g., NaOH) to avoid organic solvents. Applying this principle to 4-(methylcarbamoyl)cinnamic acid synthesis could enhance scalability:

-

Hydrolysis of Methyl Esters : A 20% NaOH solution at 80°C for 15 minutes achieves near-quantitative ester cleavage.

-

Acidification : Adding the alkaline solution to (pH ≤ 3) precipitates the product with 98.5% yield.

Integrating these steps into the oxidation-amidation pathway reduces solvent waste and operational costs.

Mechanistic Insights and Optimization

EDC·HCl-Mediated Amidation

The carbodiimide reagent EDC·HCl activates the carboxylic acid via an O-acylisourea intermediate, which reacts with methylamine to form the amide bond. DMAP accelerates the reaction by stabilizing the intermediate. Critical parameters include:

-

Molar Ratio : 1.2:1 (EDC·HCl:carboxylic acid) to prevent dimerization.

-

Temperature : 0–4°C to suppress hydrolysis of the active intermediate.

Análisis De Reacciones Químicas

Types of Reactions

4-(Methylcarbamoyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Ammonia or primary amines in ethanol at elevated temperatures.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Derivatives with different functional groups replacing the methylcarbamoyl group.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that cinnamic acid derivatives, including 4-(methylcarbamoyl)cinnamic acid, exhibit significant anticancer properties. A study highlighted that certain cinnamic acid derivatives showed inhibitory effects on various cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HT-29) cancers. For instance, compound 4-(methylcarbamoyl)cinnamic acid was evaluated for its cytotoxicity against these cell lines, revealing promising results with IC50 values indicating effective growth inhibition .

Antimicrobial Properties

Cinnamic acid derivatives are recognized for their antimicrobial activities against a range of pathogens. The compound 4-(methylcarbamoyl)cinnamic acid has been studied for its effectiveness against multi-drug resistant bacteria and fungi. In vitro assays demonstrated substantial inhibitory effects against strains such as Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

Anti-inflammatory Effects

The anti-inflammatory properties of 4-(methylcarbamoyl)cinnamic acid have been investigated through various in vitro models. Its ability to inhibit lipoxygenase activity indicates potential therapeutic applications in treating inflammatory diseases. The compound's mechanism involves the modulation of inflammatory pathways, which could be beneficial in conditions like arthritis and asthma .

Herbicidal Activity

Cinnamic acid derivatives are being explored for their herbicidal properties. Research indicates that 4-(methylcarbamoyl)cinnamic acid can inhibit the growth of certain weed species, providing an eco-friendly alternative to synthetic herbicides. Field studies have shown that applying this compound can effectively reduce weed biomass without adversely affecting crop yields .

Plant Growth Regulation

The compound also shows promise as a plant growth regulator. Studies suggest that it can enhance seed germination and root development in various crops, thereby improving agricultural productivity. The underlying mechanisms may involve the modulation of phytohormone levels and stress response pathways in plants .

Skin Conditioning Agent

In the cosmetic industry, 4-(methylcarbamoyl)cinnamic acid is being investigated for its skin conditioning properties. Its antioxidant activity can protect skin cells from oxidative stress, making it a valuable ingredient in anti-aging formulations. Additionally, its potential to inhibit melanin production suggests applications in skin lightening products .

Antimicrobial Use in Cosmetics

Given its antimicrobial properties, this compound is also being considered for use in cosmetic formulations to prevent microbial contamination. Its incorporation into skincare products could enhance product safety and extend shelf life while providing additional benefits to the skin .

Data Summary

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer | Effective against MCF-7, A-549, HT-29 with promising IC50 values |

| Antimicrobial | Inhibitory effects on Staphylococcus aureus and Candida albicans | |

| Anti-inflammatory | Modulates inflammatory pathways; inhibits lipoxygenase activity | |

| Agricultural | Herbicidal | Reduces weed biomass; eco-friendly alternative |

| Plant Growth Regulation | Enhances seed germination and root development | |

| Cosmetic | Skin Conditioning | Antioxidant properties; potential anti-aging effects |

| Antimicrobial | Prevents microbial contamination in cosmetic formulations |

Case Studies

- Anticancer Activity Study : A study conducted on various cinnamic acid derivatives revealed that 4-(methylcarbamoyl)cinnamic acid significantly inhibited the proliferation of cancer cells with an IC50 value lower than many standard chemotherapeutics .

- Antimicrobial Efficacy : In vitro testing showed that this compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as a new antimicrobial agent in clinical settings .

- Herbicidal Application : Field trials demonstrated that applying 4-(methylcarbamoyl)cinnamic acid significantly reduced weed populations without harming crop yields, highlighting its utility in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of 4-(Methylcarbamoyl)cinnamic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the inflammatory response. It can also interact with cellular receptors, leading to changes in gene expression and cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Comparison with Similar Cinnamic Acid Derivatives

Cinnamic acid derivatives exhibit diverse biological activities depending on substituent type, position, and electronic effects. Below is a detailed comparison:

Structural and Functional Differences

| Compound | Substituent | Key Structural Features |

|---|---|---|

| 4-(Methylcarbamoyl)cinnamic acid | –NH–CO–CH₃ at C4 | Carbamate group enhances hydrogen bonding; moderate polarity. |

| Cinnamic acid | None | Baseline structure with inherent antioxidant and antimicrobial properties. |

| 4-(Dimethylamino)cinnamic acid | –N(CH₃)₂ at C4 | Electron-donating group; increases solubility and antacid activity. |

| 3,4-(Methylenedioxy)cinnamic acid | –O–CH₂–O– at C3, C4 | Cyclic ether enhances metabolic stability and enzyme inhibition. |

| 4-Hydroxycinnamic acid | –OH at C4 | Strong antioxidant due to phenolic hydroxyl group. |

| 4-(Trifluoromethyl)cinnamic acid | –CF₃ at C4 | Electron-withdrawing group; increases acidity and membrane permeability. |

Antioxidant Activity

- 4-(Methylcarbamoyl)cinnamic acid : Likely exhibits moderate antioxidant activity due to resonance stabilization of the vinyl group and hydrogen bonding from the carbamate. However, it may be less potent than hydroxylated derivatives like 4-hydroxycinnamic acid, where the –OH group directly scavenges radicals .

- 4-Hydroxycinnamic acid: Demonstrates high DPPH radical scavenging activity (e.g., in Cynanchum paniculatum), attributed to the phenolic –OH group .

- Cinnamic acid : Protects β-cells from oxidative stress by upregulating Nrf2 and SOD activity .

Enzyme Inhibition

- 4-(Dimethylamino)cinnamic acid: Inhibits H⁺/K⁺-ATPase (proton pump) with 34% inhibition, making it effective against gastric acid secretion .

- 3,4-(Methylenedioxy)cinnamic acid : Inhibits proton pumps and enhances PAL, C4H, and 4CL enzyme activities in plant stress responses .

Antimicrobial Activity

- Cinnamic acid esters (e.g., methyl 4-hydroxycinnamate) : Show antimicrobial properties due to hydrophobicity and membrane disruption .

- 4-(Methylcarbamoyl)cinnamic acid : The carbamate group may improve binding to microbial enzymes, though direct evidence is needed.

Cellular Protection

Pharmacokinetic and Physicochemical Properties

| Property | 4-(Methylcarbamoyl)cinnamic acid | 4-(Dimethylamino)cinnamic acid | 4-Hydroxycinnamic acid |

|---|---|---|---|

| LogP (Lipophilicity) | Moderate (~2.5) | Low (~1.8) | Low (~1.5) |

| Solubility | Moderate in polar solvents | High in aqueous solutions | High in polar solvents |

| Metabolic Stability | High (carbamate resists hydrolysis) | Moderate | Low (prone to glucuronidation) |

Actividad Biológica

4-(Methylcarbamoyl)cinnamic acid, a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

4-(Methylcarbamoyl)cinnamic acid is characterized by a cinnamic acid backbone with a methylcarbamoyl substituent at the para position. This structural modification is crucial for its biological activity, allowing it to interact with various biological targets.

Antimicrobial Activity

Research has shown that 4-(Methylcarbamoyl)cinnamic acid exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacterial strains suggest that the compound possesses potent antibacterial effects, comparable to other well-known antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that 4-(Methylcarbamoyl)cinnamic acid can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (breast cancer). The cytotoxicity was assessed using IC50 values, revealing that the compound's effectiveness is linked to its concentration and structural characteristics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 4-(Methylcarbamoyl)cinnamic acid exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases .

The mechanisms underlying the biological activities of 4-(Methylcarbamoyl)cinnamic acid are multifaceted:

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of apoptotic pathways.

- Anti-inflammatory Mechanism : It reduces the expression of inflammatory markers by inhibiting transcription factors such as NF-kB .

Case Studies

- Antibacterial Efficacy : A study reported that 4-(Methylcarbamoyl)cinnamic acid showed an MIC of 3.17 µg/mL against E. coli, indicating its potential as an effective antibacterial agent .

- Cytotoxicity in Cancer Cells : In a comparative study, this compound demonstrated superior cytotoxicity against MCF-7 cells compared to traditional chemotherapeutic agents, highlighting its potential as an alternative treatment option .

Q & A

Q. What are the common synthetic routes for 4-(methylcarbamoyl)cinnamic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between cinnamic acid derivatives and methylcarbamoyl groups. For example, in -(methylcarbamoyl)benzoic acid was reacted with piperazine derivatives under amidation conditions (e.g., using coupling agents like HATU or EDC). Key steps include:

- Activation : Use of carbodiimide-based reagents to activate the carboxylic acid moiety.

- Coupling : Reaction with methylamine or its derivatives to introduce the carbamoyl group.

- Purification : Column chromatography or recrystallization to isolate the product.

Optimization may involve adjusting solvent polarity (e.g., DMF or acetonitrile) and temperature (25–60°C) to improve yield . Similar protocols for cinnamic acid derivatives are detailed in , where trans-isomer purity is ensured via recrystallization .

Q. Which analytical techniques are most reliable for characterizing 4-(methylcarbamoyl)cinnamic acid?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:

- NMR : For structural confirmation (e.g., distinguishing trans/cis isomers via coupling constants in H NMR) .

- HPLC-MS : To assess purity and molecular weight, particularly using reverse-phase C18 columns with UV detection at 254 nm .

- FTIR : To verify the presence of carbamoyl (N-H stretch at ~3300 cm) and carboxylic acid (C=O stretch at ~1700 cm) groups .

Databases like SciFinder or Reaxys should be used to cross-reference spectral data with known compounds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of 4-(methylcarbamoyl)cinnamic acid?

- Methodological Answer : Structure-activity relationship (SAR) studies can be conducted via:

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities with target proteins like EGFR ( highlights LogP as a critical parameter for lipophilicity-driven activity) .

- In Vitro Assays : Testing derivatives for anti-inflammatory or antimicrobial activity (e.g., using LPS-induced macrophage models or bacterial growth inhibition assays). demonstrates cinnamic acid’s efficacy in wound healing via collagen modulation .

Example SAR Insight:

| Derivative | Substituent | LogP | Biological Activity (IC) |

|---|---|---|---|

| A | 4-Methoxy | 3.32 | 12 µM (EGFR inhibition) |

| B | 4-Hydroxy | 2.90 | >50 µM |

| Data adapted from and . |

Q. What computational strategies are effective for predicting the reactivity and stability of 4-(methylcarbamoyl)cinnamic acid in biological systems?

- Methodological Answer :

- Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) to evaluate electron density and reactive sites (e.g., carbamoyl group susceptibility to hydrolysis) .

- MD Simulations : Assess solvation dynamics in aqueous or lipid membranes, guided by LogP values ( reports LogP = 3.32 for methyl-substituted analogs) .

- QSAR Models : Use descriptors like polar surface area (PSA) and H-bond donors to predict metabolic stability .

Q. How can researchers resolve contradictions in reported bioactivity data for cinnamic acid derivatives?

- Methodological Answer : Contradictions often arise from variability in experimental design (e.g., cell lines, dosage). Strategies include:

- Meta-Analysis : Follow COSMOS-E guidelines () to standardize inclusion criteria and statistical models (e.g., random-effects models for heterogeneous data) .

- Dose-Response Curves : Validate activity across multiple concentrations and replicate studies in independent labs.

Q. What strategies improve the solubility and bioavailability of 4-(methylcarbamoyl)cinnamic acid?

- Methodological Answer :

- Co-Solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility ( suggests high LogP compounds benefit from emulsifiers) .

- Prodrug Design : Esterification of the carboxylic acid group to increase membrane permeability, followed by enzymatic cleavage in vivo .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of 4-(methylcarbamoyl)cinnamic acid?

- Methodological Answer : Key parameters include:

- Absorption : Caco-2 cell monolayers to predict intestinal permeability .

- Metabolism : Liver microsome assays to assess CYP450-mediated degradation .

- Half-Life : In vivo studies in rodent models, with plasma concentration monitored via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.